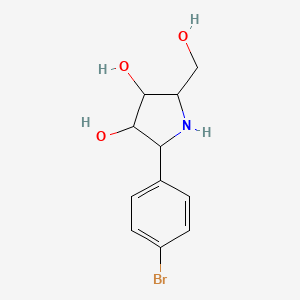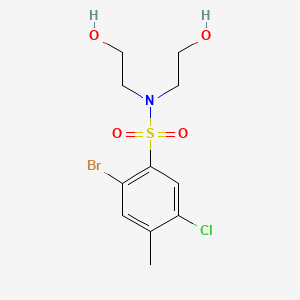
AMARILLO ALIMENTICIO N.° 4 LAGO DE ALUMINIO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of aluminum lakes, such as FOOD YELLOW NO. 4 ALUMINUM LAKE, involves a process where the dye is precipitated with aluminum salts to form an insoluble pigment. A study by Tsuji et al. (2001) describes the preparation of HPLC test solutions for organic impurities in aluminum lakes of food dyes, highlighting the complexities involved in their synthesis and analysis due to the presence of aluminum (Tsuji et al., 2001).
Molecular Structure Analysis
The molecular structure of aluminum lake pigments includes the dye molecule adsorbed onto the surface of aluminum hydroxide particles. The structure and behavior of these complexes are crucial for their stability and color properties. Yuan et al. (2019) investigated the formation mechanism of indigo carmine-aluminum hydroxide lakes, providing insights into the molecular interactions and adsorption processes that define the molecular structure of these pigments (Yuan et al., 2019).
Chemical Reactions and Properties
Aluminum lakes undergo various chemical reactions depending on their environment. The interaction of aluminum lake dyes with different agents can influence their stability and color. Zhang et al. (2014) developed a novel analytical method for analyzing tartrazine aluminum lake and sunset yellow aluminum lake, which could potentially apply to FOOD YELLOW NO. 4 ALUMINUM LAKE, demonstrating their chemical properties and reactions in foods (Zhang et al., 2014).
Physical Properties Analysis
The physical properties of FOOD YELLOW NO. 4 ALUMINUM LAKE, such as solubility, stability under various conditions, and color characteristics, are determined by its molecular structure and the nature of the aluminum lake. Research by Yang et al. (2011) on the determination of aluminum lake dyes in chewing gum underscores the importance of understanding these properties for their application in food products (Yang et al., 2011).
Chemical Properties Analysis
The chemical properties of FOOD YELLOW NO. 4 ALUMINUM LAKE are influenced by its composition and structure. Studies on the complexation, stability, and behavior of aluminum lake dyes contribute to our understanding of their chemical properties. For example, the work by Amat et al. (2010) on the complexation of apigenin in weld lake provides insight into the chemical interactions that could be relevant to the behavior of FOOD YELLOW NO. 4 ALUMINUM LAKE (Amat et al., 2010).
Aplicaciones Científicas De Investigación
Industria alimentaria
Amarillo Alimenticio N.° 4 Lago de Aluminio, también conocido como Tartrazina, es un colorante amarillo soluble en agua que se utiliza comúnmente en la industria alimentaria {svg_1} {svg_2}. Se utiliza para agregar color a una variedad de productos, incluidos dulces, bebidas gaseosas, productos horneados y refrigerios {svg_3} {svg_4}. Juega un papel en el aumento del color y la embellecimiento de la apariencia en el procesamiento de alimentos {svg_5}.
Productos cosméticos y de cuidado personal
Este compuesto también se utiliza en cosméticos y productos de cuidado personal, como champús, lociones y maquillaje, para agregar color y vitalidad {svg_6} {svg_7}. Se considera seguro para el consumo en pequeñas cantidades, pero algunas personas pueden experimentar reacciones alérgicas al colorante, como erupciones cutáneas, urticaria o dificultades respiratorias {svg_8}.
Productos farmacéuticos
En la industria farmacéutica, Amarillo Alimenticio N.° 4 Lago de Aluminio se utiliza como aditivo de color para recubrimientos de tabletas debido a su estabilidad {svg_9}. Está sujeto a certificación y figura de forma permanente para su uso en alimentos, medicamentos y cosméticos, incluidos medicamentos y cosméticos para el área de los ojos {svg_10}.
Investigación y desarrollo
Amarillo Alimenticio N.° 4 Lago de Aluminio se utiliza en diversas aplicaciones de investigación y desarrollo. Se utiliza en la ciencia analítica y está sujeto a la Ley de Sanidad Alimentaria de Japón {svg_11} {svg_12}. También se utiliza en la síntesis de sulfonamidas primarias {svg_13}.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Food Yellow No. 4 Aluminum Lake, also known as Tartrazine , is primarily used as a colorant . Its primary targets are the food, beverage, and cosmetic products to which it is added . It is used to enhance the visual appeal of these products by imparting a bright yellow color .
Mode of Action
As a colorant, Food Yellow No. 4 Aluminum Lake does not interact with biological targets in the way that a drug or enzyme would. Instead, it interacts with light, absorbing certain wavelengths and reflecting others. This interaction with light gives the compound its characteristic yellow color . When added to food, beverages, or cosmetics, it imparts this color to the product .
Action Environment
The action of Food Yellow No. 4 Aluminum Lake can be influenced by environmental factors such as pH . For example, it is brighter in acidic solution and yellow in alkaline solution . The stability of the compound can also be affected by exposure to light and heat, which can cause it to degrade and lose its color .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for FOOD YELLOW NO. 4 ALUMINUM LAKE involves the reaction of a diazonium salt with a coupling component in the presence of aluminum hydroxide.", "Starting Materials": [ "4-aminoazobenzene", "Aluminum hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Diazotization: 4-aminoazobenzene is dissolved in sulfuric acid and cooled to 0-5°C. Sodium nitrite is added to the solution, followed by hydrochloric acid to maintain the pH at 2-3. The resulting diazonium salt is then isolated by filtration.", "Coupling: The diazonium salt is added to a solution of the coupling component in the presence of aluminum hydroxide. The pH is adjusted to 6-7 using sodium hydroxide. The resulting precipitate is filtered and washed with water.", "Drying: The precipitate is dried at a temperature of 60-70°C to obtain FOOD YELLOW NO. 4 ALUMINUM LAKE." ] } | |
Número CAS |
12227-69-9 |
Fórmula molecular |
C12H12O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




